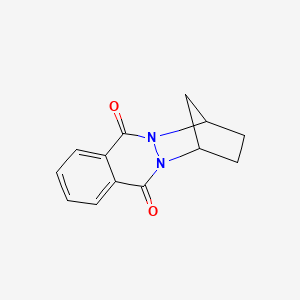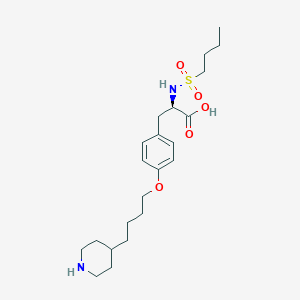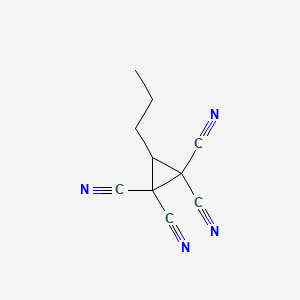
N-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)-3,5-bis(hydroxy(oxido)amino)benzamide
Overview
Description
N-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)-3,5-bis(hydroxy(oxido)amino)benzamide is a complex organic compound that features a chromenyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)-3,5-bis(hydroxy(oxido)amino)benzamide typically involves multi-step organic reactions. The chromenyl group can be synthesized through a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. The benzamide moiety can be introduced through an amide coupling reaction using appropriate reagents such as carbodiimides.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
N-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)-3,5-bis(hydroxy(oxido)amino)benzamide has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its chromenyl group, which exhibits strong fluorescence properties.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism of action of N-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)-3,5-bis(hydroxy(oxido)amino)benzamide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antibacterial activity.
N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: Investigated for their bioactive properties.
Uniqueness: N-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)-3,5-bis(hydroxy(oxido)amino)benzamide stands out due to its unique combination of a chromenyl group and a benzamide moiety, which imparts distinct fluorescence properties and potential bioactivity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[7-(diethylamino)-4-methyl-2-oxochromen-6-yl]-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O7/c1-4-23(5-2)18-11-19-16(12(3)6-20(26)32-19)10-17(18)22-21(27)13-7-14(24(28)29)9-15(8-13)25(30)31/h6-11H,4-5H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMNJEVJDBZWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=CC(=O)OC2=C1)C)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226859 | |
| Record name | N-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)-3,5-bis(hydroxy(oxido)amino)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7596-09-0 | |
| Record name | N-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)-3,5-bis(hydroxy(oxido)amino)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007596090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC408161 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)-3,5-bis(hydroxy(oxido)amino)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(7-(DIETHYLAMINO)-4-METHYL-2-OXO-2H-CHROMEN-6-YL)-3,5-BIS(HYDROXY(OXIDO)AMINO)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTT3KUR8SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline](/img/structure/B12812506.png)





![Benzo[b]naphtho[2,3-d]furan,1-bromo-](/img/structure/B12812544.png)
